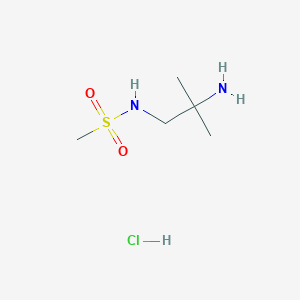

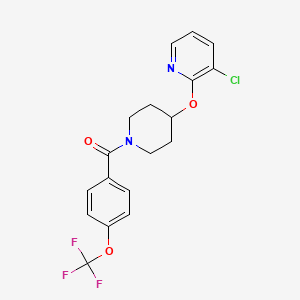

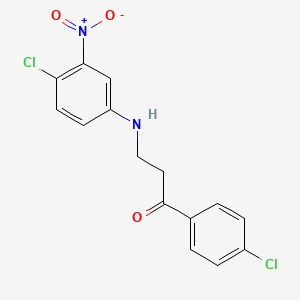

![molecular formula C14H10N4O2S B2711572 9-methyl-4-oxo-2-(pyrimidin-2-ylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 324544-93-6](/img/structure/B2711572.png)

9-methyl-4-oxo-2-(pyrimidin-2-ylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-methyl-4-oxo-2-(pyrimidin-2-ylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a heterocyclic compound that incorporates a pyrimidopyrimidine scaffold . Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Synthesis Analysis

The synthesis of such compounds often involves a Michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound contains a pyrimidopyrimidine scaffold, which is a type of heterocyclic aromatic compound . The structure also includes a pyrimidin-2-ylthio group and a 4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Scientific Research Applications

New Transformations and Synthesis Techniques

Research has demonstrated innovative transformations and synthesis techniques involving pyrimidine derivatives. For instance, a study presented a method for synthesizing condensed azines through reactions between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate, leading to pyrido[2,3-d]pyrimidine derivatives (Bakulina, Ivanov, Dar'in, & Lobanov, 2014). Another study explored the catalytic oxidation of alcohols using pyridodipyrimidines as an NAD(P)+ model, presenting a novel approach to alcohol oxidation (Yoneda, Yamato, & Ono, 1981).

Biological Activities and Applications

The biological evaluation of pyrimidine derivatives reveals their potential in medical and agricultural applications. For example, a study synthesized and evaluated the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives, highlighting their promise in developing new antimicrobial agents (El‐mahdy, El‐Kazak, Abdel-Megid, Seada, & Farouk, 2009). Another study focused on synthesizing pyrimidine-linked pyrazole heterocyclics, assessing their insecticidal and antibacterial potential, which suggests the significance of pyrimidine derivatives in creating effective bioactive compounds (Deohate & Palaspagar, 2020).

Development of Novel Compounds

The development of novel compounds using pyrimidine derivatives as core structures has been a focus of recent research. A study on the facile synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation highlighted the efficiency of novel synthesis routes (Chizhova, Bakulina, Ivanov, Lobanov, & Dar'in, 2015). Furthermore, the synthesis and antimicrobial activity of coumarin pyrazole pyrimidine triones and thioxopyrimidine diones indicate the potential for developing new antimicrobial agents with specific structures (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).

properties

IUPAC Name |

9-methyl-4-oxo-2-pyrimidin-2-ylsulfanylpyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S/c1-9-4-2-7-18-11(9)17-12(10(8-19)13(18)20)21-14-15-5-3-6-16-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRNTOBUPVRLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=O)SC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-4-oxo-2-(pyrimidin-2-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

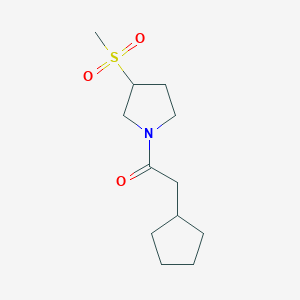

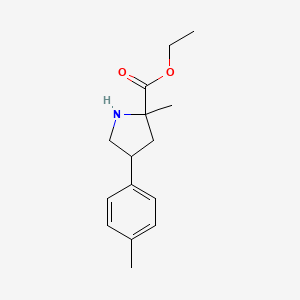

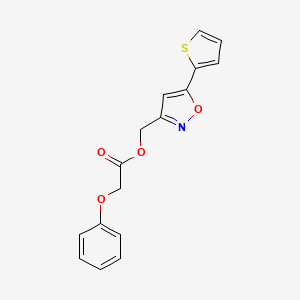

![2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2711508.png)

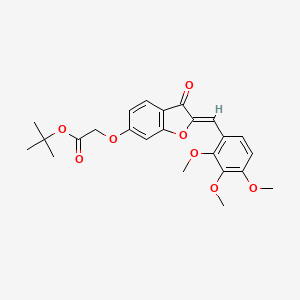

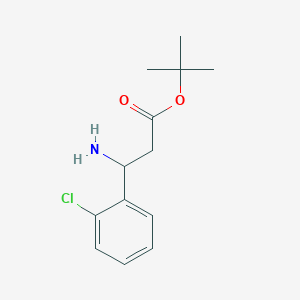

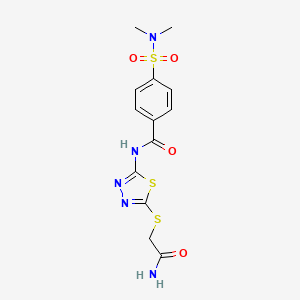

![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)

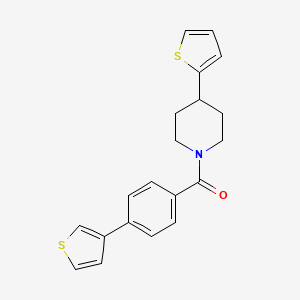

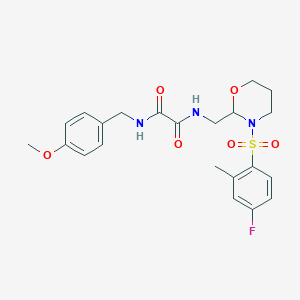

![(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B2711511.png)